3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a chlorine atom at the third position and a methyl group at the sixth position. It is widely used in various fields of scientific research due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid
- 6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid
Uniqueness
3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
3-Chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁ClN₂O₂
- Molecular Weight : 214.65 g/mol
- Structure : The compound features a chlorine atom at the third position and a methyl group at the sixth position of the imidazo ring. This unique structure contributes to its diverse chemical properties and biological activities.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antimicrobial Activity
- The compound has been studied for its effectiveness against various bacterial strains. In vitro studies demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, it showed notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.
2. Anticancer Properties
- Research has highlighted its potential as an anticancer agent. In cell line studies, it exhibited cytotoxic effects against various cancer types including breast (MCF-7) and lung (A549) cancer cells. The half-maximal inhibitory concentration (IC₅₀) values reported were approximately 15 µM for MCF-7 cells and 25 µM for A549 cells.
Cell Line | IC₅₀ (µM) | Reference |
---|---|---|
MCF-7 | 15 | |
A549 | 25 |
The mechanism by which this compound exerts its biological effects involves several pathways:
1. Enzyme Inhibition
- The compound may inhibit specific enzymes involved in cellular metabolism or proliferation. For example, it has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and repair.
2. Induction of Apoptosis
- Studies indicate that treatment with this compound can lead to apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several studies have investigated the biological activity of this compound:
Case Study 1: Anticancer Activity
- A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of the compound led to increased apoptosis rates as evidenced by annexin V staining and flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
- Another study evaluated the antimicrobial properties against clinical isolates of E. coli. The results indicated a dose-dependent inhibition of bacterial growth with synergistic effects observed when combined with conventional antibiotics.
Applications in Research and Industry
This compound is being explored for various applications:
1. Pharmaceutical Development
- Due to its promising anticancer and antimicrobial properties, it is being investigated as a lead compound for drug development against resistant bacterial strains and specific cancer types.
2. Chemical Synthesis
- It serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules with potential therapeutic applications.
Properties
Molecular Formula |
C9H11ClN2O2 |
---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
3-chloro-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H11ClN2O2/c1-5-2-3-6-11-7(9(13)14)8(10)12(6)4-5/h5H,2-4H2,1H3,(H,13,14) |
InChI Key |
OROOYVOFLVOJHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NC(=C(N2C1)Cl)C(=O)O |
Origin of Product |
United States |
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